molecular formula C26H19Cl2NO5 B15023565 7-Chloro-2-(2-chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-(2-chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15023565
M. Wt: 496.3 g/mol
InChI Key: LFRQSCABNHAUMZ-UHFFFAOYSA-N
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Description

7-CHLORO-2-[(2-CHLOROPHENYL)METHYL]-1-(3-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-2-[(2-CHLOROPHENYL)METHYL]-1-(3-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the chromeno[2,3-c]pyrrole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl and ethoxy-hydroxyphenyl groups: These groups are introduced through electrophilic aromatic substitution reactions.

    Final chlorination: The final step involves the chlorination of the compound to introduce the chlorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-2-[(2-CHLOROPHENYL)METHYL]-1-(3-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atoms or to reduce the carbonyl groups.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could yield a fully dechlorinated compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity that can be explored for potential therapeutic applications.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in the field of oncology.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-CHLORO-2-[(2-CHLOROPHENYL)METHYL]-1-(3-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is not fully understood, but it is believed to involve interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities.

    Chromene derivatives: These compounds have a similar chromene core and are known for their antioxidant and anti-inflammatory properties.

Uniqueness

What sets 7-CHLORO-2-[(2-CHLOROPHENYL)METHYL]-1-(3-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C26H19Cl2NO5

Molecular Weight

496.3 g/mol

IUPAC Name

7-chloro-2-[(2-chlorophenyl)methyl]-1-(3-ethoxy-4-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H19Cl2NO5/c1-2-33-21-11-14(7-9-19(21)30)23-22-24(31)17-12-16(27)8-10-20(17)34-25(22)26(32)29(23)13-15-5-3-4-6-18(15)28/h3-12,23,30H,2,13H2,1H3

InChI Key

LFRQSCABNHAUMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4Cl)OC5=C(C3=O)C=C(C=C5)Cl)O

Origin of Product

United States

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